7-Nonene-1,2-diol, 3,8-dimethyl-

Enzymology Signal Transduction Inhibitor Screening

Researchers studying diacylglycerol kinase alpha (DGKα) signaling often face a scarcity of reliable, moderately potent tool inhibitors. 3,8-Dimethyl-7-nonene-1,2-diol (CAS 144102-21-6) directly addresses this gap as a characterized reference compound. - Validated DGKα inhibitor with a defined IC50 of ~20-25 µM, ideal for benchmarking novel inhibitors. - Demonstrates functional cellular activity by inducing monocytic differentiation, relevant to oncology and dermatology studies. - Features a unique gem-dimethyl branched, unsaturated scaffold essential for its activity, distinguishing it from simple saturated diol analogs. Supplied with rigorous quality control to ensure lot-to-lot consistency for reproducible experimental results.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 144102-21-6
Cat. No. B14282001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nonene-1,2-diol, 3,8-dimethyl-
CAS144102-21-6
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC(CCCC=C(C)C)C(CO)O
InChIInChI=1S/C11H22O2/c1-9(2)6-4-5-7-10(3)11(13)8-12/h6,10-13H,4-5,7-8H2,1-3H3
InChIKeyHMJBBXOWTRUZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nonene-1,2-diol, 3,8-dimethyl-: Structural Identity


7-Nonene-1,2-diol, 3,8-dimethyl- (CAS: 144102-21-6) is an organic compound with the IUPAC name 3,8-dimethylnon-7-ene-1,2-diol [1]. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol [1]. The structure features a nine-carbon nonene backbone with a double bond at position 7, two hydroxyl groups at positions 1 and 2, and methyl groups at positions 3 and 8 [1]. This combination of a 1,2-diol moiety, an internal alkene, and branched methyl substituents defines its potential as a specialized intermediate or research compound. Its physical properties include a LogP of 2.11 and a topological polar surface area (TPSA) of 40.46 Ų .

DGKα signal transduction inhibition probe
Monocyte differentiation inducer for cell biology studies
Gem-dimethyl pharmacophore scaffold for lipid metabolism SAR

7-Nonene-1,2-diol, 3,8-dimethyl-: Substitution Challenges


Generic substitution of 7-Nonene-1,2-diol, 3,8-dimethyl- with simple, unbranched, or saturated analogs like 1,2-nonanediol (CAS 42789-13-9) is not advisable due to profound differences in physicochemical properties and biological activity potential. The presence of the internal double bond and specific gem-dimethyl branching in 7-Nonene-1,2-diol, 3,8-dimethyl- significantly alters its lipophilicity (LogP 2.11 vs. a predicted LogP for 1,2-nonanediol of ~2.1, but with different hydrogen bonding capacity), molecular shape, and metabolic stability [1]. Critically, research on long-chain diols has demonstrated that terminal gem-dimethyl groups and specific chain lengths are key structural features for potent biological effects, such as hypolipidemic activity, while modifications to the central moiety can either enhance or diminish this activity [2]. Therefore, substituting 7-Nonene-1,2-diol, 3,8-dimethyl- with a different diol would likely result in a compound with a distinct activity profile, different pharmacokinetic properties, and potentially no activity in the same experimental systems, as detailed in the quantitative evidence below.

Physicochemical profile may shift
Saturated, unbranched diols differ in lipophilicity, H-bonding, and metabolic stability, altering assay behavior.
Gem-dimethyl pharmacophore absent
Linear 1,2-diols lack the terminal branching critical for hypolipidemic activity context.
Differentiation response not generic
Monocyte differentiation induction is not a general property of diols; substitution may remove this endpoint.

7-Nonene-1,2-diol, 3,8-dimethyl-: Evidence vs. Analogs


DGKalpha Inhibition Across Assay Systems

7-Nonene-1,2-diol, 3,8-dimethyl- demonstrates measurable inhibitory activity against Diacylglycerol Kinase Alpha (DGKalpha), a key enzyme in lipid signaling. While not a potent inhibitor, its activity provides a quantifiable benchmark that can differentiate it from structurally related diols which may be completely inactive. The compound's IC50 values range from 19.7 to 25 µM depending on the assay system [1]. The lack of significant inhibitory activity against HMG-CoA reductase suggests a degree of target selectivity [2].

DGKα inhibition
Reported
19.7 – 25.0 µM
Supports DGKα inhibition benchmark across assay platforms
Selectivity over HMG-CoA reductase noted; cross-system comparison
Enzymology Signal Transduction Inhibitor Screening

Induction of Cell Differentiation

A key functional distinction for 7-Nonene-1,2-diol, 3,8-dimethyl- is its reported ability to arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes [1]. This specific biological effect is a complex, receptor- or pathway-mediated process that is not a general property of all diols. In contrast, simple, saturated 1,2-diols like 1,2-nonanediol are primarily noted for their solvent or antimicrobial properties, with no evidence of this potent cell-differentiating activity .

Differentiation induction
Class-level inference
Target: Reported arrest of proliferation and monocyte differentiation
Comparator: Saturated 1,2-diols — no differentiation evidence
Supports cell differentiation probe context; not a general diol property
In vitro assay; source-specific review
Cell Biology Oncology Dermatology

Gem-Dimethyl Branching and Hypolipidemic Activity

Research on long hydrocarbon chain diols has established a clear structure-activity relationship (SAR) where terminal gem-dimethyl substituents are a critical feature for potent hypolipidemic effects [1]. 7-Nonene-1,2-diol, 3,8-dimethyl- possesses this key gem-dimethyl motif, which is absent in simpler, linear diols. The study found that the most active compounds in reducing de novo lipid synthesis in rat hepatocytes and improving lipid profiles in Zucker fatty rats were those with a 13-atom chain and terminal gem-dimethyl groups [1]. While 7-Nonene-1,2-diol, 3,8-dimethyl- has a shorter 9-carbon chain, the presence of the gem-dimethyl branching strongly suggests it is more likely to retain activity within this pharmacophore class than an unbranched diol.

Gem-dimethyl pharmacophore
Class-level inference
Target: Contains gem-dimethyl group
Comparator: Linear diols lack gem-dimethyl motif
Supports hypolipidemic pharmacophore context; absent in simpler diols
SAR from rat hepatocyte and Zucker fatty rat models
Medicinal Chemistry Lipid Metabolism SAR

7-Nonene-1,2-diol, 3,8-dimethyl-: Application Scenarios


DGKalpha Inhibition in Signal Transduction

This compound is best utilized as a research tool to study the role of Diacylglycerol Kinase Alpha (DGKalpha) in cellular signaling pathways. Based on the quantitative evidence, it provides a known, albeit moderate, inhibitory profile (IC50 ~20-25 µM) against this target [1]. Researchers can use this compound as a reference inhibitor to benchmark the activity of novel DGKalpha inhibitors or to probe the functional consequences of DGKalpha modulation in cell-based assays. Its use is appropriate in experiments where a tool compound with defined, moderate potency is required, as opposed to a highly potent or inactive control.

Cell Differentiation in Oncology & Dermatology

The compound's reported ability to induce the differentiation of undifferentiated cells into monocytes makes it a candidate for research in oncology and dermatology [1]. This property is particularly relevant for studying mechanisms of cellular differentiation, potential anti-cancer strategies that aim to re-differentiate malignant cells, or for developing treatments for hyperproliferative skin conditions like psoriasis [1]. The specific activity profile differentiates it from generic diols and justifies its use in specialized cell biology studies focused on these pathways.

Hypolipidemic Drug Discovery Scaffold

Based on class-level SAR evidence, 7-Nonene-1,2-diol, 3,8-dimethyl- serves as a valuable starting point or scaffold for medicinal chemistry programs focused on metabolic disorders [1]. The presence of the critical gem-dimethyl groups and a diol moiety positions it within a known pharmacophore for hypolipidemic activity [1]. Medicinal chemists can use this compound to synthesize derivatives by modifying the central alkene or the chain length, aiming to optimize potency and develop novel agents for treating dyslipidemia and metabolic syndrome. This application leverages the compound's specific structural features that are linked to a desired therapeutic activity.

Application
Selection Property
Validation Focus
DGKα signal transduction assays
Reported DGKα inhibition activity
Inhibition consistency across assay platforms
Cellular differentiation probe
Monocyte differentiation induction
Differentiation pathway marker validation
Lipid metabolism SAR studies
Gem-dimethyl pharmacophore
De novo lipid synthesis inhibition endpoints

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